molecular formula C17H17NO3 B2962350 N-[[4-(3-Methoxyphenyl)phenyl]methyl]oxirane-2-carboxamide CAS No. 2411229-62-2

N-[[4-(3-Methoxyphenyl)phenyl]methyl]oxirane-2-carboxamide

Cat. No. B2962350
CAS RN: 2411229-62-2
M. Wt: 283.327
InChI Key: NFDIUHUHGDFKCF-UHFFFAOYSA-N
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Description

N-[[4-(3-Methoxyphenyl)phenyl]methyl]oxirane-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MOCR or Mocarhodopsin, which is a derivative of rhodopsin, a protein found in the retina of the eye. Mocarhodopsin has been studied extensively for its ability to act as a photoswitchable protein that can be used to control cellular processes with light.

Mechanism of Action

Mocarhodopsin works by binding to a specific molecule called retinal, which is found in the retina of the eye. When light hits the retinal, it undergoes a conformational change, which triggers a series of biochemical reactions that ultimately lead to the activation of the protein. This activation can be used to control cellular processes with light.
Biochemical and Physiological Effects:
Mocarhodopsin has been shown to have a variety of biochemical and physiological effects, including the control of ion channels, G protein-coupled receptors, and enzymes. These effects can be used to study the function of these proteins and to develop new drugs that target them.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Mocarhodopsin in scientific research is its ability to be controlled with light. This allows for precise control of cellular processes and the ability to study the function of specific proteins in real-time. However, one limitation of using Mocarhodopsin is that it requires the use of specialized equipment and techniques, which can be expensive and time-consuming.

Future Directions

There are numerous future directions for research involving Mocarhodopsin, including the development of new optogenetic tools, the study of neural circuits involved in behavior and disease, and the development of new drugs that target specific proteins. Additionally, the use of Mocarhodopsin in protein engineering and drug discovery has the potential to revolutionize these fields and lead to the development of new therapies for a variety of diseases.

Synthesis Methods

Mocarhodopsin can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase synthesis, and recombinant protein expression. The most commonly used method is recombinant protein expression, which involves the use of genetic engineering techniques to produce the protein in a host organism. This method allows for the production of large quantities of the protein, which is essential for its use in scientific research.

Scientific Research Applications

Mocarhodopsin has numerous potential applications in scientific research, including optogenetics, protein engineering, and drug discovery. Optogenetics is a field of research that involves the use of light to control cellular processes. Mocarhodopsin can be used as a photoswitchable protein to control the activity of neurons and other cells with light. This technique has been used to study the neural circuits involved in behavior, memory, and disease.

properties

IUPAC Name

N-[[4-(3-methoxyphenyl)phenyl]methyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-4-2-3-14(9-15)13-7-5-12(6-8-13)10-18-17(19)16-11-21-16/h2-9,16H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDIUHUHGDFKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)CNC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(3-Methoxyphenyl)phenyl]methyl]oxirane-2-carboxamide

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